molecular formula C14H18N6OS2 B11927631 Tetrazine-Ph-SS-amine

Tetrazine-Ph-SS-amine

Cat. No.: B11927631
M. Wt: 350.5 g/mol
InChI Key: UPBUUYKUOLRBNR-UHFFFAOYSA-N
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Description

Tetrazine-Ph-SS-amine is a cleavable antibody-drug conjugate (ADC) linker used in the synthesis of antibody-drug conjugates. It is a click chemistry reagent that contains a Tetrazine group capable of engaging in an inverse electron demand Diels-Alder reaction with molecules containing trans-cyclooctene (TCO) groups . This compound is significant in the field of bioorthogonal chemistry due to its ability to facilitate rapid and selective reactions under mild conditions.

Preparation Methods

Tetrazine-Ph-SS-amine can be synthesized through various synthetic routes. One common method involves the use of microwave-assisted, solid-phase, metal-based, [4+2] cycloaddition, and multicomponent one-pot reactions . These methods allow for the efficient production of this compound with high yields and purity. Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Tetrazine-Ph-SS-amine undergoes several types of chemical reactions, including:

Common reagents used in these reactions include TCO-containing molecules and various solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG). The major products formed from these reactions are stable ligation products and cleaved drug molecules.

Comparison with Similar Compounds

Tetrazine-Ph-SS-amine is unique due to its cleavable nature and its ability to undergo rapid and selective iEDDA reactions. Similar compounds include other tetrazine-based ADC linkers and click chemistry reagents, such as:

These compounds share similar reactivity with TCO-containing molecules but differ in their specific applications and functional groups.

This compound stands out due to its cleavable nature, making it particularly useful in the synthesis of antibody-drug conjugates and bioorthogonal prodrugs.

Properties

Molecular Formula

C14H18N6OS2

Molecular Weight

350.5 g/mol

IUPAC Name

3-(2-aminoethyldisulfanyl)-N-[[4-(1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide

InChI

InChI=1S/C14H18N6OS2/c15-6-8-23-22-7-5-13(21)16-9-11-1-3-12(4-2-11)14-19-17-10-18-20-14/h1-4,10H,5-9,15H2,(H,16,21)

InChI Key

UPBUUYKUOLRBNR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CCSSCCN)C2=NN=CN=N2

Origin of Product

United States

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